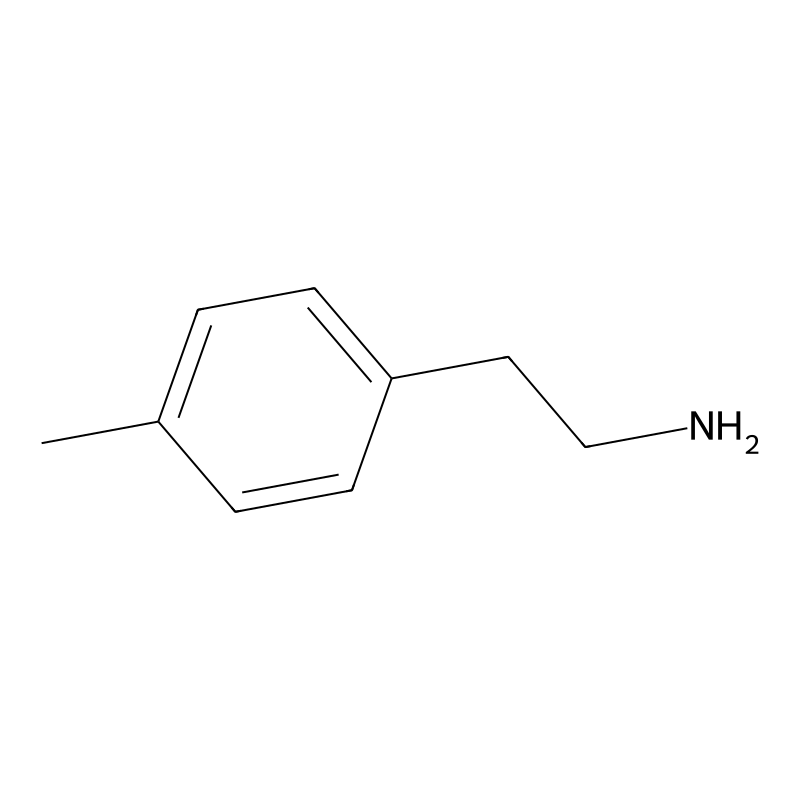4-Methylphenethylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Neuropharmacology and Neurochemistry:
-Methylphenethylamine (4-MPEA), also known as amphetamine, is a psychostimulant primarily studied for its effects on the central nervous system (CNS). It acts by increasing the levels of dopamine and norepinephrine, two neurotransmitters involved in various functions, including:
Attention and focus
Studies indicate that 4-MPEA enhances wakefulness, vigilance, and cognitive performance . This effect is linked to its ability to increase dopamine in the prefrontal cortex, a brain region crucial for these functions .
Motivation and reward
Research suggests that 4-MPEA can increase motivation and feelings of reward through its interaction with the dopamine system in the nucleus accumbens, a brain region involved in reward processing .
Locomotion and activity
Studies in animals show that 4-MPEA increases locomotor activity, likely due to its effects on dopamine and norepinephrine in the striatum, a brain area involved in movement control .
4-Methylphenethylamine, also known as para-methylphenethylamine, is an organic compound with the molecular formula and a molecular weight of approximately 135.206 g/mol. It is classified as a phenethylamine, which is a family of compounds that share a common structure characterized by a phenyl ring attached to an ethylamine chain. The compound is notable for its para-methyl substitution on the phenyl ring, which distinguishes it from other methylphenethylamines, such as α-methylphenethylamine and β-methylphenethylamine .
4MPEA acts as an agonist for the human trace amine-associated receptor 1 (TAAR1) []. TAAR1 is a G protein-coupled receptor (GPCR) found in various tissues, but its specific physiological functions are still being elucidated. Studies suggest it might play a role in mood regulation, cognition, and reward processing [].
- Alkylation: Reacting with alkyl halides to form more complex amines.
- Acylation: Forming amides when treated with acyl chlorides.
- Reductive Amination: This method can be used to synthesize derivatives by reacting with ketones or aldehydes in the presence of reducing agents.
The compound's reactivity is influenced by its amine group, which can act as a nucleophile in various organic reactions .
Several methods have been reported for synthesizing 4-methylphenethylamine:
- Reductive Amination: This involves the reaction of 4-methylbenzaldehyde with ammonia or an amine in the presence of reducing agents like sodium cyanoborohydride.
- Alkylation of Phenethylamine: Starting from phenethylamine, methylation can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
- Catalytic Hydrogenation: Reduction of 4-methylphenylacetone can yield 4-methylphenethylamine through catalytic hydrogenation processes .
4-Methylphenethylamine has applications in various fields:
- Pharmaceuticals: It may serve as a precursor or intermediate in the synthesis of other therapeutic agents.
- Research: The compound is used in studies exploring the pharmacological effects of phenethylamines.
- Dietary Supplements: Some formulations claim to use 4-methylphenethylamine for its stimulant properties, although regulatory status varies by region .
Several compounds share structural similarities with 4-methylphenethylamine, each exhibiting unique properties:
| Compound Name | Structure | Unique Features |
|---|---|---|
| α-Methylphenethylamine | C9H13N | Known as amphetamine; strong stimulant effects |
| β-Methylphenethylamine | C9H13N | Less potent stimulant; different pharmacological profile |
| N-Methylphenethylamine | C9H13N | Endogenous trace amine; involved in neurotransmission |
| 2-Methylphenethylamine | C9H13N | Different substitution pattern; distinct biological activity |
| 3-Methylphenethylamine | C9H13N | Varying effects compared to para-substituted analogs |
The uniqueness of 4-methylphenethylamine lies in its specific para-methyl substitution which influences its biological activity and potential applications compared to its analogs .
XLogP3
Boiling Point
LogP
GHS Hazard Statements
H315 (95.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.35%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








